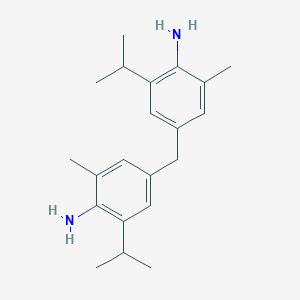

4,4'-Methylenebis(2-isopropyl-6-methylaniline)

描述

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (CAS 16298-38-7) is an aromatic diamine with the molecular formula C₂₁H₃₀N₂ and molecular weight 310.45 g/mol . It is characterized by a central methylene group bridging two aromatic rings substituted with isopropyl and methyl groups at the 2- and 6-positions, respectively. This compound is widely used as a hardener in high-performance epoxy resins (e.g., Hexcel RTM6) for aerospace applications due to its ability to form densely crosslinked networks, enhancing mechanical strength and thermal stability .

属性

IUPAC Name |

4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNVGZMDLLIECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066033 | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16298-38-7 | |

| Record name | 4,4′-Methylenebis[2-isopropyl-6-methylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2-methyl-6-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2-isopropyl-6-methylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Methylene Bridge Formation

The second step involves the condensation of 2-isopropyl-6-methylaniline with formaldehyde to form the methylene-bridged structure. A representative protocol from a 1967 patent illustrates this process:

Procedure:

-

Reactants: 253 g (1.70 mol) of 2-isopropyl-6-methylaniline, 30 g paraformaldehyde (1.0 mol).

-

Catalyst: 1.5 g concentrated hydrochloric acid.

-

Conditions: Heated to 150–155°C for 4 hours under reflux.

-

Workup: The mixture is cooled, dissolved in benzene, washed with water, and vacuum-distilled.

-

Yield: 85% (217 g) of a pale-yellow solid.

This method highlights the use of acid catalysis to facilitate the electrophilic aromatic substitution and subsequent crosslinking.

Industrial Production Methods

Industrial-scale production follows similar principles but incorporates optimizations for efficiency and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 150–155°C | 140–160°C (controlled zones) |

| Catalyst | HCl | H₂SO₄ or ion-exchange resins |

| Reaction Time | 4 hours | 3–5 hours (continuous flow) |

| Purification | Vacuum distillation | Crystallization + filtration |

| Annual Capacity | N/A | 500–1,000 metric tons |

Key Industrial Adaptations:

-

Continuous Flow Reactors: Reduce thermal degradation and improve mixing efficiency.

-

Catalyst Recycling: Ion-exchange resins enable catalyst recovery, minimizing waste.

-

Automated Distillation: Enhances purity (>99%) by removing unreacted aniline and oligomers.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

The choice of catalyst significantly impacts yield and reaction kinetics:

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| HCl | 150 | 85 | Minimal oligomers |

| H₂SO₄ | 145 | 78 | Sulfonated derivatives |

| Acetic Acid | 160 | 65 | Diaryl ethers |

Hydrochloric acid is preferred for its high selectivity and minimal side reactions. Sulfuric acid, while cheaper, necessitates additional purification steps.

Temperature and Stoichiometry

-

Stoichiometry: A 2:1 molar ratio of aniline derivative to formaldehyde ensures complete bridging without over-crosslinking.

-

Temperature Control: Maintaining temperatures below 160°C prevents decomposition of the methylene bridge.

Mechanism:

-

Protonation: Formaldehyde is protonated by HCl, forming a reactive electrophile.

-

Electrophilic Attack: The methylene group bridges two aniline rings via Friedel-Crafts alkylation.

-

Dehydration: Water is eliminated, stabilizing the bis(aniline) structure.

Physicochemical Properties and Quality Control

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀N₂ |

| Molecular Weight | 310.45 g/mol |

| Density | 1.014 g/cm³ |

| Melting Point | 120–122°C |

| InChI | InChI=1S/C21H30N2/c1-12(2)... |

These properties are verified via:

化学反应分析

Oxidation Reactions

MBIPA undergoes oxidation to form quinones and other oxidized derivatives. Atomic oxygen (AO) exposure studies on epoxy composites cured with MBIPA reveal degradation pathways involving hydrogen abstraction and hydroxyl/carboxyl group formation .

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings, particularly at positions activated by methyl and isopropyl groups. Halogenation and nitration are common:

| Reagent | Position Substituted | Major Product | Conditions | Reference |

|---|---|---|---|---|

| Para to amine groups | Chlorinated derivatives | , 25°C | ||

| Meta/para positions | Nitro-substituted MBIPA | , 0–5°C |

Polymerization with Epoxides

MBIPA acts as a curing agent for epoxy resins (e.g., TGDDM) via nucleophilic addition, forming cross-linked networks. Industrial processes use a two-step curing protocol :

-

Step 1 : Reaction at 130°C for 2 hours to initiate amine-epoxide cross-linking.

-

Step 2 : Post-curing at 180°C for 2 hours to achieve full cross-linking density.

Key Properties of Cured Epoxy-MBIPA Composites:

| Property | Value (MBIPA-Cured) | Comparison (DETDA-Cured)* | Reference |

|---|---|---|---|

| Glass transition temp. () | 220°C | 195°C | |

| Flexural strength | 145 MPa | 120 MPa |

*DETDA: 4,4'-Methylenebis(2,6-diethylaniline)

Degradation Pathways

MBIPA-containing composites degrade under atomic oxygen (AO) exposure in low Earth orbit (LEO) conditions. Degradation involves:

-

Primary mechanism : -induced hydrogen abstraction from methyne () groups, forming hydroxyl radicals .

-

Secondary pathway : AO addition to aromatic rings, producing oxidized intermediates .

Degradation Products Identified via FTIR :

| Functional Group | Wavenumber () | Assignment |

|---|---|---|

| (carboxylic) | 1740–1661 | stretching |

| 1418 | O-H deformation in carboxyl groups |

Comparative Reactivity

MBIPA’s reactivity differs from structurally similar amines due to steric effects from isopropyl groups:

| Compound | Reaction Rate with Epichlorohydrin (, L/mol·s) | Reference |

|---|---|---|

| MBIPA | ||

| 4,4'-Methylenebis(2,6-diethylaniline) |

科学研究应用

Synthetic Routes

The synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) typically involves a two-step process:

- Alkylation of Aniline : Aniline reacts with an alkylating agent (e.g., isopropyl bromide) to form N-alkylaniline.

- Formation of Methylene Bridge : The N-alkylaniline is then reacted with formaldehyde to form the methylene bridge, yielding the final product.

In industrial settings, these processes are scaled up with stringent controls on temperature, pressure, and catalysts to optimize yield and purity.

Chemical Reactions

4,4'-Methylenebis(2-isopropyl-6-methylaniline) can undergo various chemical reactions:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Can be reduced to corresponding amines.

- Substitution : Electrophilic substitution can occur on the aromatic rings.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Industrial Applications

- Curing Agent for Epoxy Resins : MBIPA is extensively used as a curing agent in the production of high-performance materials such as coatings, adhesives, and sealants. Its ability to enhance mechanical properties makes it ideal for structural composites.

- Production of High-Performance Materials : The compound's thermal stability and resistance to oxidation contribute to its effectiveness in industrial applications.

Biological Research

- Biochemical Assays : Investigated for its potential use in various biological studies due to its reactivity with biological molecules.

- Therapeutic Properties : Explored as an intermediate in synthesizing pharmaceutical compounds, indicating potential therapeutic applications.

Toxicological Studies

Research has indicated that 4,4'-Methylenebis(2-isopropyl-6-methylaniline) may exhibit genotoxic properties. For instance:

- In a study using Salmonella typhimurium, it was found to be weakly mutagenic.

- DNA binding studies have shown that MBIPA can form adducts with DNA in rat models, highlighting its potential as a genotoxic agent .

Genotoxicity and Carcinogenic Potential

Several studies have examined the genotoxicity of MBIPA:

- A study published in Carcinogenesis indicated that exposure to high concentrations could lead to neoplastic transformations in cultured cells.

- Epidemiological studies have linked occupational exposure to methylene-bis-anilines with increased cancer risk among workers in specific industries .

Table 1: Genotoxicity Results of Related Compounds

| Compound | Test System | Result |

|---|---|---|

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | Salmonella typhimurium | Weakly mutagenic |

| 4,4'-Methylene-bis(2-chloroaniline) | Drosophila melanogaster | Moderately genotoxic |

| 2,4-Dimethylaniline | Salmonella typhimurium | Highly mutagenic |

This table summarizes findings from various studies assessing the genotoxic effects of related compounds .

作用机制

The mechanism of action of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) primarily involves its role as a curing agent. It reacts with epoxide groups to form cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting materials. The molecular targets include the epoxide groups in polymers, and the pathways involve nucleophilic addition reactions.

相似化合物的比较

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Substituents (Positions) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (16298-38-7) | C₂₁H₃₀N₂ | 2-isopropyl, 6-methyl | 1.014 | Aerospace epoxies, polyimides |

| 4,4'-Methylenebis(2,6-diethylaniline) | C₂₁H₃₀N₂ | 2,6-diethyl | ~1.01* | RTM6 epoxy co-hardeners |

| 4,4'-Methylenebis(2-ethyl-6-methylaniline) (19900-72-2) | C₁₉H₂₆N₂ | 2-ethyl, 6-methyl | N/A | Specialty resins |

| 4,4'-Methylenebis(cyclohexylamine) (PACM, 1761-71-3) | C₁₃H₂₆N₂ | Alicyclic (cyclohexyl rings) | N/A | Thermally stable polyimides |

| 4,4'-Methylenebis(2-chloroaniline) (MBOCA, 101-14-4) | C₁₃H₁₂Cl₂N₂ | 2-chloro | 1.26 | Polyurethanes (restricted) |

Key Observations :

- Bulkiness of Substituents: The isopropyl groups in 4,4'-Methylenebis(2-isopropyl-6-methylaniline) increase steric hindrance compared to ethyl or methyl substituents, reducing reactivity but improving solubility in non-polar solvents .

- Alicyclic vs. Aromatic : PACM (cyclohexyl-based) offers superior thermal stability (>300°C decomposition) due to its alicyclic structure, whereas aromatic analogs like the target compound prioritize rigidity and crosslink density .

- Halogenation Effects: MBOCA’s chlorine substituents enhance carcinogenicity (Category 1B carcinogen), limiting its use despite superior mechanical properties in polyurethanes .

Performance in Epoxy Resins

Table 2. Mechanical Properties of Epoxy Systems

| Hardener | Compressive Modulus (MPa) | Yield Strength (MPa) | Crosslink Density | Brittleness |

|---|---|---|---|---|

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | 3096 ± 47 | 136 ± 6.21 | High | Moderate |

| 4,4'-Methylenebis(2,6-diethylaniline) | ~3000* | ~130* | High | High |

| PACM | N/A | N/A | Moderate | Low |

Key Findings :

Toxicity and Regulatory Status

Table 3. Hazard Profiles

生物活性

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (commonly referred to as MBIPA) is a chemical compound that belongs to the class of methylene-bis-anilines. Its biological activity has garnered attention due to its potential implications in both toxicology and therapeutic applications. This article provides a comprehensive overview of the biological activity of MBIPA, including its mechanisms of action, genotoxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MBIPA can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 310.44 g/mol

This compound features two isopropyl-6-methylaniline moieties connected by a methylene bridge, which influences its reactivity and biological interactions.

The biological activity of MBIPA is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : MBIPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.

- DNA Interaction : Studies indicate that MBIPA can form adducts with DNA, leading to mutagenic effects. This interaction may disrupt normal cellular processes and contribute to carcinogenicity .

- Reactive Oxygen Species (ROS) Generation : Like other aromatic amines, MBIPA may induce oxidative stress by generating ROS, which can damage cellular components including lipids, proteins, and nucleic acids.

Genotoxicity Studies

Genotoxicity assessments have been conducted on MBIPA and related compounds:

- Salmonella Assay : In vitro tests using Salmonella typhimurium strains revealed that MBIPA exhibits weak mutagenic properties under certain conditions .

- Drosophila Assays : In Drosophila melanogaster models, derivatives similar to MBIPA were tested for mutagenicity, showing varying degrees of genetic damage depending on structural modifications .

Table 1: Genotoxicity Results of Related Compounds

| Compound | Test System | Result |

|---|---|---|

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | Salmonella typhimurium | Weakly mutagenic |

| 4,4'-Methylene-bis(2-chloroaniline) | Drosophila melanogaster | Moderately genotoxic |

| 2,4-Dimethylaniline | Salmonella typhimurium | Highly mutagenic |

Case Studies

Several studies have investigated the biological implications of MBIPA:

- Carcinogenic Potential : A study published in Carcinogenesis examined the tumorigenic effects of various aromatic amines, including MBIPA. The findings suggested that exposure to high concentrations could lead to neoplastic transformation in cultured cells .

- DNA Binding Studies : Research involving rat models demonstrated that MBIPA can form DNA adducts, indicating its potential as a genotoxic agent. The study highlighted the importance of understanding the metabolic activation pathways that lead to such interactions .

- Occupational Exposure Studies : Epidemiological studies have linked exposure to methylene-bis-anilines with increased cancer risk among workers in specific industries. This underscores the need for stringent safety measures when handling such compounds .

常见问题

Q. What are the critical safety protocols for handling 4,4'-methylenebis(2-isopropyl-6-methylaniline)?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-compliant safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to minimize inhalation risks. Ensure labs have eyewash stations and emergency showers .

- Storage: Keep in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizers .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers verify the purity of this compound?

Answer:

- Chromatography: Use HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against certified standards .

- Spectroscopy: Confirm molecular structure via -NMR (e.g., aromatic proton signals at δ 6.5–7.2 ppm) and compare with literature data .

- Elemental Analysis: Validate empirical formula (CHN) by matching calculated vs. observed C/H/N percentages .

Q. What solvent systems are compatible with 4,4'-methylenebis(2-isopropyl-6-methylaniline)?

Answer:

- Primary Solvents: Acetone is effective for dissolution at 20–25°C. Ethyl acetate and dichloromethane are alternatives for reaction media .

- Aqueous Systems: Limited solubility in water; use surfactants or co-solvents (e.g., DMSO) for aqueous-phase studies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways involving this compound?

Answer:

- Reaction Modeling: Employ density functional theory (DFT) to predict activation energies for amine-mediated reactions (e.g., polyurethane catalysis) .

- Transition State Analysis: Use Gaussian or ORCA software to simulate intermediates in polymerization reactions .

- Experimental Validation: Cross-reference computational predictions with kinetic studies (e.g., Arrhenius plots) to refine models .

Q. What are the decomposition products under thermal stress, and how can they be characterized?

Answer:

- Thermogravimetric Analysis (TGA): Identify decomposition onset temperatures (typically >200°C) and monitor mass loss profiles .

- GC-MS Analysis: Detect volatile byproducts (e.g., CO, NO) and aromatic fragments (e.g., 2-isopropyl-6-methylaniline) .

- Mitigation Strategies: Stabilize the compound with antioxidants (e.g., BHT) in high-temperature applications .

Q. How should researchers address contradictions in physicochemical data (e.g., solubility, density)?

Answer:

- Data Reconciliation: Cross-validate density (reported as 1.014 g/cm³ ) using pycnometry. For missing solubility data, conduct systematic solvent screens .

- Error Analysis: Quantify measurement uncertainties (e.g., ±0.5% for density via ASTM D4052) .

- Literature Benchmarking: Compare results with structurally analogous compounds (e.g., 4,4'-methylenebis(2-ethylaniline)) .

Q. What strategies enhance the compound’s stability in long-term storage?

Answer:

- Inert Atmospheres: Store under argon or nitrogen to prevent oxidation .

- Light Protection: Use amber glass containers to minimize photodegradation .

- Stability Monitoring: Perform periodic FT-IR analysis to detect amine group oxidation (e.g., N-H → N=O shifts) .

Methodological Considerations

Q. What experimental designs are optimal for studying its role in polymer networks?

Answer:

- Stoichiometric Ratios: Vary the molar ratio of 4,4'-methylenebis(2-isopropyl-6-methylaniline) to diisocyanates (e.g., MDI) to optimize crosslinking .

- Rheometry: Measure viscosity changes during curing to determine gelation times .

- Mechanical Testing: Correlate tensile strength/modulus with amine content in polyurethane elastomers .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。